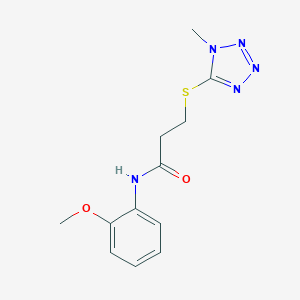![molecular formula C16H18N2O3S2 B270035 Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B270035.png)
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate, also known as EDDT, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In materials science, Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been used as a ligand for the determination of various metal ions.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate in cancer cells is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate inhibits the activity of several enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In vivo studies have shown that Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its relatively simple synthesis method. Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate can be synthesized using a one-pot, three-component reaction, which is relatively easy to carry out. Another advantage of using Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate is its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. However, one limitation of using Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate. One direction is to further investigate its mechanism of action in cancer cells. Another direction is to explore its potential applications in other fields, such as catalysis and electrochemistry. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate in animal models.
Synthesis Methods
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate can be synthesized via a one-pot, three-component reaction between 2-pyridine-2-thiol, 4,5-dimethyl-3-thiophenecarboxylic acid, and ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified using column chromatography.
properties
Product Name |
Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate |
|---|---|
Molecular Formula |
C16H18N2O3S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-21-16(20)14-10(2)11(3)23-15(14)18-12(19)9-22-13-7-5-6-8-17-13/h5-8H,4,9H2,1-3H3,(H,18,19) |
InChI Key |
PPVAZBDRZDKNRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269979.png)
![Ethyl 2-({[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269983.png)
